(E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide
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Overview
Description
(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the fourth position of the benzene ring and a hydrazone linkage formed between the benzohydrazide and 2-hydroxybenzaldehyde.
Mechanism of Action
Target of Action
A structurally similar compound, 3-chloro-n’-(2-hydroxybenzylidene)benzohydrazide, is known to be a lysine-specific histone demethylase 1a (lsd1) inhibitor . LSD1 is a protein involved in the regulation of gene expression and has been implicated in cancer progression.
Mode of Action
(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide likely interacts with its targets by binding to the active site, thereby inhibiting their function. For instance, the related compound 3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide is known to inhibit LSD1, which results in changes to chromatin structure and function .
Biochemical Pathways
It is plausible that, like its structural analog, it may impact pathways related to gene expression and cellular proliferation .
Result of Action
The structurally similar compound 3-chloro-n’-(2-hydroxybenzylidene)benzohydrazide has been shown to induce cell proliferation arrest in several human cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that hydrazide-hydrazones, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For example, a similar compound, 3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide, is known to inhibit lysine-specific histone demethylase 1A .
Cellular Effects
Related hydrazide-hydrazones have been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer . This suggests that (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that hydrazide-hydrazones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied over time, providing insights into their stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Hydrazide-hydrazones are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Exhibits antimicrobial, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure with a chlorine atom instead of bromine, also exhibits anticancer and enzyme inhibition properties.
2-hydroxybenzylidene-4-methoxybenzohydrazide: Contains a methoxy group, known for its antimicrobial and anticancer activities.
N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide: Contains a nitro group, studied for its potential as an antimicrobial and anticancer agent.
Uniqueness
(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJACRPWMBPHIT-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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